molecular formula C8H9ClN2O3 B11887039 Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate CAS No. 1346691-37-9

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate

Cat. No.: B11887039
CAS No.: 1346691-37-9
M. Wt: 216.62 g/mol
InChI Key: OIBFXJUMHFQRIS-UHFFFAOYSA-N
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Description

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . It is characterized by the presence of a chloropyridazine ring attached to a propanoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-chloropyridazine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridazine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((6-bromopyridazin-4-yl)oxy)propanoate
  • Methyl 3-((6-fluoropyridazin-4-yl)oxy)propanoate
  • Methyl 3-((6-iodopyridazin-4-yl)oxy)propanoate

Uniqueness

Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is unique due to the presence of the chlorine atom in the pyridazine ring, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it a valuable compound for specific applications in scientific research and industry .

Properties

CAS No.

1346691-37-9

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 3-(6-chloropyridazin-4-yl)oxypropanoate

InChI

InChI=1S/C8H9ClN2O3/c1-13-8(12)2-3-14-6-4-7(9)11-10-5-6/h4-5H,2-3H2,1H3

InChI Key

OIBFXJUMHFQRIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

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